![molecular formula C17H23F3O2Si B15062113 (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)
(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a trifluoromethyl group and a butynyl group protected by a tert-butyldimethylsilyl (TBDMS) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- typically involves multiple steps. One common method includes the protection of a hydroxyl group with a TBDMS group, followed by the introduction of a trifluoromethyl group and a butynyl group through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The trifluoromethyl and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the butynyl group can participate in various chemical reactions. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1,1-dimethylethyl-
- Benzene, [[[(1S,2R)-3-bromo-2-[(1E)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]-2,4-dimethyl-3-cyclohexen-1-yl]oxy]methyl]-
Uniqueness
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and butynyl groups, which confer distinct chemical properties and reactivity. The presence of the TBDMS group also allows for selective reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C17H23F3O2Si |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C17H23F3O2Si/c1-7-14(22-23(5,6)16(2,3)4)12-21-15-10-8-9-13(11-15)17(18,19)20/h1,8-11,14H,12H2,2-6H3/t14-/m1/s1 |
InChI Key |
SMLLIJPVNJBAHL-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](COC1=CC=CC(=C1)C(F)(F)F)C#C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


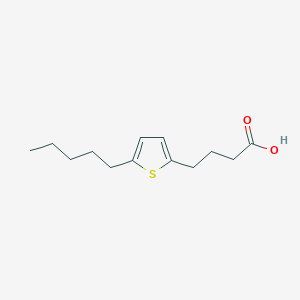
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
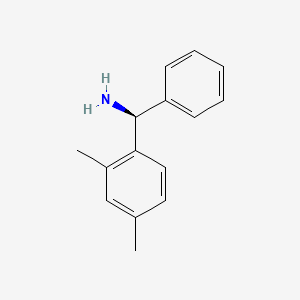
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
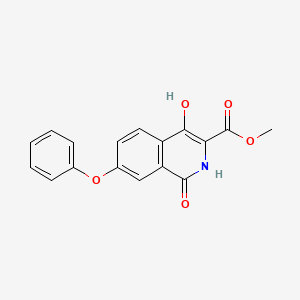
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
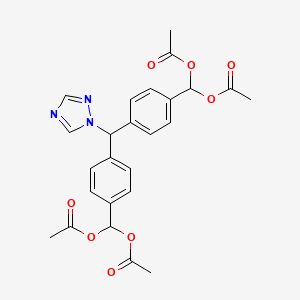
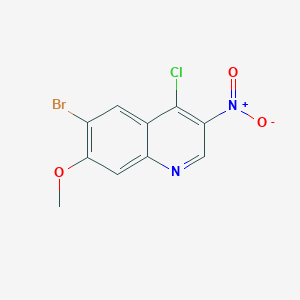
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
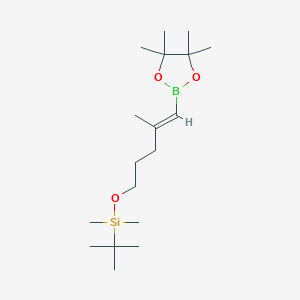
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)

